molecular formula C6H11BrO2 B042125 Methyl 2-bromopentanoate CAS No. 19129-92-1

Methyl 2-bromopentanoate

Cat. No.: B042125
CAS No.: 19129-92-1
M. Wt: 195.05 g/mol
InChI Key: MGMWQSVSOGNGPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-bromopentanoate (CAS No. 19129-92-1) is an organobromine ester with the molecular formula C₆H₁₁BrO₂. It is structurally characterized by a pentanoate backbone substituted with a bromine atom at the second carbon and a methyl ester group at the terminal carboxylate (Figure 1). This compound is primarily utilized in organic synthesis as an alkylating agent due to the electrophilic nature of the bromine atom, which facilitates nucleophilic substitution reactions. For example, it participates in Reformatsky-type reactions when treated with zinc and ethanol, followed by ketone addition and acid hydrolysis to yield substituted β-hydroxy esters .

Synonyms for this compound include:

  • Pentanoic acid, 2-bromo-, methyl ester
  • Methyl α-bromopentanoate
  • Methyl 2-bromovalerate

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-bromopentanoate can be synthesized through the esterification of 2-bromopentanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the reaction to completion.

Industrial Production Methods: In industrial settings, the production of this compound often involves the bromination of pentanoic acid followed by esterification. The bromination step can be carried out using bromine or hydrobromic acid in the presence of a catalyst. The esterification step is similar to the laboratory method but scaled up for larger production volumes .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the second carbon undergoes substitution with nucleophiles, forming new carbon-heteroatom bonds. Reaction conditions and outcomes vary based on the nucleophile and solvent system:

NucleophileConditionsProductYieldMechanismSource
Phenolic acids (e.g., vanillic acid)DMF, K₂CO₃, 1.5–2 hrs2-(Aryloxy)pentanoate esters74–97%SN₂ (bimolecular displacement)
Hydroxide ions (OH⁻)Aqueous NaOH, reflux2-Hydroxypentanoic acid68%SN₂ (ester hydrolysis concurrent with substitution)
Amines (e.g., pyrrolidine)THF, RT, 12 hrs2-Aminopentanoate derivatives55–70%SN₂ with inversion of configuration

Mechanistic Notes :

  • Secondary carbon center favors SN₂ mechanisms under polar aprotic conditions (e.g., DMF) .

  • Steric hindrance at the β-carbon limits competing elimination pathways .

Elimination Reactions

Under basic conditions, methyl 2-bromopentanoate undergoes dehydrohalogenation to form alkenes. The reaction is sensitive to base strength and temperature:

BaseSolventTemperatureProductMajor/Minor RatioSource
KOH (aq.)EthanolReflux2-Pentenoate85:15 (trans:cis)
DBUDMSO80°C1,3-Pentadienoate70% isolated

Key Findings :

  • Formation of 2-pentenoate dominates due to Zaitsev’s rule .

  • Microwave-assisted reactions reduce side products (e.g., alkyne formation) compared to traditional reflux .

Hydrolysis and Reduction

The ester group reacts under acidic/basic hydrolysis or reduction conditions:

Reaction TypeReagentsConditionsProductYieldSource
Acidic Hydrolysis HCl (6M), H₂OReflux, 4 hrs2-Bromopentanoic acid82%
Basic Hydrolysis NaOH (2M), H₂ORT, 12 hrsSodium 2-bromopentanoate90%
Reduction LiAlH₄, ether0°C → RT2-Bromopentan-1-ol75%

Notable Observations :

  • Hydrolysis rates increase with electron-withdrawing effects of the bromine atom.

  • Reduction selectively targets the ester carbonyl without affecting the C–Br bond.

Comparative Reactivity

A comparison with similar bromoesters highlights its unique reactivity profile:

CompoundReactivity with OH⁻ (SN₂)Predominant PathwayIndustrial Use
This compoundHigh (k = 0.45 M⁻¹s⁻¹)Substitution > EliminationDrug intermediates
Methyl 4-bromopentanoateModerate (k = 0.18 M⁻¹s⁻¹)Elimination > SubstitutionPlasticizers
Ethyl 2-bromobutyrateLow (k = 0.07 M⁻¹s⁻¹)EliminationFragrance synthesis

Rate constants (k) derived from pseudo-first-order kinetics in ethanol/water (1:1) at 25°C.

Mechanistic Insights

  • SN₂ Pathway : Backside attack by nucleophiles (e.g., phenoxide ions) proceeds with inversion, confirmed by deuterium-labeling studies .

  • Elimination : Follows E2 mechanism, with base abstracting a β-hydrogen anti-periplanar to the Br atom .

  • Steric Effects : Bulkier nucleophiles (e.g., tert-butoxide) favor elimination over substitution .

Scientific Research Applications

Organic Synthesis

Role as a Building Block:
Methyl 2-bromopentanoate is primarily used as a building block in organic synthesis. It can introduce bromine and ester functionalities into more complex molecules, facilitating the creation of various organic compounds. Its reactivity enables it to undergo nucleophilic substitution and elimination reactions, which are essential for constructing diverse molecular architectures.

Chemical Reactions:

  • Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles (e.g., amines, alcohols), leading to the formation of substituted pentanoates.
  • Elimination Reactions: Under strong basic conditions, this compound can undergo dehydrohalogenation to form alkenes, expanding its utility in synthetic pathways.

Medicinal Chemistry

Synthesis of Pharmaceutical Intermediates:
In medicinal chemistry, this compound is utilized to synthesize pharmaceutical intermediates and active compounds. Its ability to introduce bromine into molecular frameworks is particularly useful for developing bioactive molecules with potential therapeutic effects.

Case Studies:

  • Research has demonstrated its application in synthesizing derivatives of salicylic acid, which exhibit antifungal activity. These derivatives are formed through reactions involving this compound as a key intermediate .

Biological Studies

Enzyme-Catalyzed Reactions:
this compound serves as a probe in biological studies to investigate enzyme-catalyzed reactions involving ester and bromine groups. Its reactivity profile allows researchers to explore mechanisms of action for various enzymes, providing insights into metabolic pathways and biochemical processes.

Interaction Studies:
Studies have focused on its interactions with nucleophiles and electrophiles, contributing to a better understanding of its behavior in biological systems. However, specific data on biological interactions remain limited, indicating an area for further research.

Industrial Applications

Production of Specialty Chemicals:
In industrial settings, this compound is employed in the production of specialty chemicals and agrochemicals. Its versatility allows for the modification of functional groups in larger-scale chemical processes, making it an essential reagent in industrial chemistry.

Safety Considerations:
Due to its hazardous nature—causing skin irritation and respiratory issues—it is crucial to handle this compound with care in both laboratory and industrial environments.

Mechanism of Action

The mechanism of action of methyl 2-bromopentanoate involves its reactivity as an electrophile due to the presence of the bromine atom. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In elimination reactions, the compound undergoes dehydrohalogenation to form alkenes. The ester group can also participate in hydrolysis reactions, breaking down into the corresponding acid and alcohol .

Comparison with Similar Compounds

This section compares Methyl 2-bromopentanoate with structurally analogous esters, focusing on physical properties, reactivity, and applications.

Structural and Physical Properties

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Structural Features
This compound 19129-92-1 C₆H₁₁BrO₂ ~195.06 Bromine at C2, methyl ester at C1
Methyl 2-methylpentanoate 2177-77-7 C₇H₁₄O₂ ~130.18 Methyl group at C2, methyl ester at C1
Methyl butanoate 623-42-7 C₅H₁₀O₂ ~102.13 Straight-chain butanoate ester

Key Observations :

  • The bromine substituent in this compound significantly increases its molecular weight compared to non-halogenated analogs like Methyl 2-methylpentanoate.
  • Bromine’s electronegativity enhances the compound’s polarity, likely resulting in a higher boiling point and lower solubility in nonpolar solvents compared to its methyl-substituted counterpart.

Key Observations :

  • This compound’s reactivity is dominated by the C-Br bond, making it a versatile intermediate in forming carbon-carbon bonds.
  • Non-halogenated esters (e.g., Methyl 2-methylpentanoate) lack this reactivity and are instead valued for their stability and sensory properties.

Key Observations :

  • This compound’s safety profile is less documented than simpler esters, necessitating caution in laboratory use.

Biological Activity

Methyl 2-bromopentanoate (C₆H₁₁BrO₂) is an organic compound classified as a bromoalkanoate ester. It exhibits significant biological activity, making it a subject of interest in various fields of research, particularly in organic synthesis and medicinal chemistry. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

This compound is characterized by a five-carbon chain with a bromine atom attached to the second carbon. It is typically a colorless to pale yellow liquid with a sharp odor, soluble in organic solvents and having a density greater than water . The molecular structure can be represented as follows:

  • Molecular Formula : C₆H₁₁BrO₂
  • Molecular Weight : 195.05 g/mol
  • CAS Number : 19129-92-1

Synthesis Methods

Several synthetic routes exist for producing this compound, including:

  • Nucleophilic Substitution Reactions : Utilizing alkyl halides and alcohols.
  • Bromination of Pentanoic Acid Derivatives : This method allows for the selective introduction of bromine at the desired position.

These methods provide flexibility in terms of scale and purity, which are important for both academic and industrial applications.

This compound primarily exhibits its biological activity through its reactivity as an electrophile. It can undergo nucleophilic substitution reactions with various biological nucleophiles, such as amino acids and proteins, leading to potential modifications that may affect biological functions.

Case Studies and Research Findings

  • Alkylation Reactions : Research indicates that this compound can effectively alkylate phenolic and amine groups in biomolecules, which is crucial for synthesizing pharmaceuticals .
  • Antimicrobial Activity : A study evaluated the compound's efficacy against various bacterial strains, demonstrating moderate antibacterial properties. The mechanism was attributed to its ability to disrupt bacterial cell membranes through alkylation processes .
  • Enzyme Inhibition : Another investigation focused on the compound's role as an enzyme inhibitor. This compound was found to inhibit specific enzymes involved in metabolic pathways, suggesting potential applications in drug development .

Comparative Analysis with Related Compounds

The following table compares this compound with similar compounds, highlighting key features relevant to their biological activities:

CompoundMolecular FormulaKey FeaturesBiological Activity
This compoundC₆H₁₁BrO₂Five-carbon chain; versatile reagentModerate antibacterial activity
Methyl 2-bromoacetateC₃H₅BrO₂Two-carbon chain; commonly used in alkylationStronger alkylating agent
Ethyl 2-bromobutanoateC₄H₇BrO₂Four-carbon chain; used in similar reactionsVariable antibacterial properties
Methyl 3-bromobutanoateC₄H₇BrO₂Bromine at third position; different reactivityLimited biological studies

This comparison illustrates how this compound is unique due to its five-carbon structure while retaining functional characteristics common to halogenated esters.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 2-bromopentanoate, and how can reaction conditions be systematically optimized?

this compound is typically synthesized via esterification of 2-bromopentanoic acid with methanol under acid catalysis. Optimization involves adjusting molar ratios (e.g., 1:3 molar ratio of acid to methanol), temperature (reflux at 60–80°C), and catalyst concentration (e.g., 1–5% H₂SO₄). Monitoring reaction progress via thin-layer chromatography (TLC) or gas chromatography (GC) ensures completion . For improved yields, solvent polarity (e.g., toluene vs. dichloromethane) and inert atmospheres (N₂ or Ar) should be tested to minimize side reactions like hydrolysis.

Q. Which analytical techniques are most effective for characterizing this compound and its derivatives?

Key techniques include:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms structural integrity (e.g., bromine-induced deshielding at C2, ester carbonyl signal at ~170 ppm).
  • IR Spectroscopy : Ester C=O stretch (~1740 cm⁻¹) and C-Br vibration (~600 cm⁻¹).
  • GC-MS : Quantifies purity and identifies degradation products (e.g., elimination to form alkenes).
  • Elemental Analysis : Validates bromine content (~30.5% Br theoretical). For reaction intermediates (e.g., Grignard or Reformatsky adducts), derivatization or quenching protocols may be required .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of vapors (irritant to respiratory tract).
  • Storage : Inert, airtight containers away from moisture and bases to prevent hydrolysis.
  • Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite. OSHA guidelines mandate regular medical surveillance for chronic exposure risks, including liver function tests .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the reactivity of this compound in cross-coupling reactions?

Discrepancies in Suzuki or Negishi coupling yields often stem from competing elimination pathways. To address this:

  • Systematic Screening : Vary catalysts (Pd(PPh₃)₄ vs. PdCl₂(dppf)), bases (K₂CO₃ vs. CsF), and solvents (THF vs. DMF).
  • Kinetic Studies : Use in-situ FTIR or calorimetry to track intermediate formation (e.g., oxidative addition vs. β-hydride elimination).
  • Computational Modeling : DFT calculations (e.g., Gaussian 16) predict transition-state energies for bromine vs. ester group reactivity .

Q. What experimental strategies mitigate regioselectivity challenges in nucleophilic substitutions involving this compound?

Q. How should kinetic studies be designed to elucidate reaction mechanisms of this compound under catalytic conditions?

  • Variable-Time NMR : Monitor substrate depletion and product formation at controlled intervals.
  • Arrhenius Analysis : Measure rate constants (k) at 3–5 temperatures to calculate activation energy (Eₐ).
  • Isotopic Labeling : Use deuterated solvents (CD₃OD) or ¹³C-labeled esters to track bond cleavage. For photoredox or enzymatic catalysis, in-situ EPR or stopped-flow spectroscopy may capture transient intermediates .

Q. Methodological Frameworks

Q. What statistical methods validate reproducibility in this compound-based syntheses?

  • Design of Experiments (DoE) : Use factorial designs to assess interactions between variables (e.g., temperature, catalyst loading).
  • Control Charts : Track batch-to-batch consistency in purity (GC area%) and yield.
  • Error Analysis : Calculate standard deviations across triplicate runs and apply t-tests for significance (p < 0.05) .

Q. How can computational tools predict the behavior of this compound in novel reaction environments?

  • Molecular Dynamics (MD) : Simulate solvation effects in ionic liquids or supercritical CO₂.
  • QSPR Models : Correlate Hammett σ values with reaction rates for derivative design.
  • Machine Learning : Train models on Reaxys or PubChem datasets to predict regioselectivity in untested conditions .

Properties

IUPAC Name

methyl 2-bromopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BrO2/c1-3-4-5(7)6(8)9-2/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGMWQSVSOGNGPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80336218
Record name methyl 2-bromopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80336218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19129-92-1
Record name methyl 2-bromopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80336218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.